molecular formula C17H18O3 B14508539 Benzoic acid, 4-(1-methylethyl)-, 4-methoxyphenyl ester CAS No. 62716-87-4

Benzoic acid, 4-(1-methylethyl)-, 4-methoxyphenyl ester

Cat. No.: B14508539
CAS No.: 62716-87-4
M. Wt: 270.32 g/mol
InChI Key: VWMDBGXFBMBFNL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-methylethyl)-, 4-methoxyphenyl ester is an organic compound with a complex structure. It is known for its aromatic properties and is used in various chemical and industrial applications. The compound is characterized by the presence of a benzoic acid moiety esterified with a 4-methoxyphenyl group and a 4-(1-methylethyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-methylethyl)-, 4-methoxyphenyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-(1-methylethyl)-, 4-methoxyphenyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-methylethyl)-, 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with biological pathways. The aromatic structure allows for interactions with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

  • Benzoic acid, 4-methyl-, methyl ester
  • Benzoic acid, 4-methylphenyl ester

Comparison: Benzoic acid, 4-(1-methylethyl)-, 4-methoxyphenyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

62716-87-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-methoxyphenyl) 4-propan-2-ylbenzoate

InChI

InChI=1S/C17H18O3/c1-12(2)13-4-6-14(7-5-13)17(18)20-16-10-8-15(19-3)9-11-16/h4-12H,1-3H3

InChI Key

VWMDBGXFBMBFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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